molecular formula C18H14N4O3 B10919755 6-(furan-2-yl)-3-methyl-N-(5-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-(5-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10919755
M. Wt: 334.3 g/mol
InChI Key: DDYBJQVNNYRDOI-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-3-methyl-N-(5-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple fused rings, including furan, pyridine, and oxazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-3-methyl-N-(5-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-3-methyl-N-(5-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-3-methyl-N-(5-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

Uniqueness

The uniqueness of 6-(furan-2-yl)-3-methyl-N-(5-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its specific combination of fused rings and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-(5-methylpyridin-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H14N4O3/c1-10-5-6-15(19-9-10)21-17(23)12-8-13(14-4-3-7-24-14)20-18-16(12)11(2)22-25-18/h3-9H,1-2H3,(H,19,21,23)

InChI Key

DDYBJQVNNYRDOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4

Origin of Product

United States

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